molecular formula C17H25ClN2O2 B2699979 2-(4-chlorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide CAS No. 954018-58-7

2-(4-chlorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2699979
CAS RN: 954018-58-7
M. Wt: 324.85
InChI Key: KJSTVCBHPVNGRB-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a chlorophenyl group, which is a common feature in many pesticides, drugs, and industrial chemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a chlorophenyl group, and an acetamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the phenyl ring could be replaced through a nucleophilic aromatic substitution reaction. The compound could also undergo reactions at the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

New Salt and Pharmaceutical Applications

A study highlights the use of a salt derivative of a closely related compound for potential pharmaceutical applications, indicating its significance in the development of therapeutic solutions (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Analgesic Effects

Research on new analogues of ketamine, which shares a structural similarity to the compound , evaluated their analgesic effects on rats, suggesting potential applications in pain management (A. Ahmadi et al., 2012).

Antibacterial Potential

The synthesis of N-substituted acetamide derivatives with structures related to the compound has been explored for their antibacterial potentials, highlighting the compound's relevance in addressing bacterial infections (Kashif Iqbal et al., 2017).

Enzyme Inhibition for Drug Discovery

A study synthesized compounds including a piperidine moiety for the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets in drug discovery for conditions such as glaucoma and Alzheimer's disease (N. Virk et al., 2018).

Synthesis of Antihistamine Agents

The efficient synthesis of azacyclonol, an intermediate for antihistamine agents, from a process involving a compound structurally similar to 2-(4-chlorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, underscores its utility in medicinal chemistry (Sun Xingshen et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-22-11-10-20-8-6-15(7-9-20)13-19-17(21)12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSTVCBHPVNGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

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